Forodesine - 209799-67-7

Forodesine

Catalog Number: EVT-268635
CAS Number: 209799-67-7
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Forodesine (Immucillin H), chemically known as (1S)-1-(9-deazahypoxanthin-9-yl)-1,4-dideoxy-1,4-imino-D-ribitol hydrochloride, is a rationally designed transition-state analog inhibitor of purine nucleoside phosphorylase (PNP). [, , ] It functions as a T-cell selective immunosuppressive agent, primarily investigated for its potential in treating T-cell malignancies. [, ] While it shares structural similarities with nucleoside analogs like fludarabine, cladribine, and nelarabine, Forodesine's unique property lies in its function as a transition state analog, preventing its incorporation into DNA. [] This distinction is crucial as it differentiates Forodesine's mode of action from other cytotoxic nucleoside analogs. []

Future Directions
  • Optimizing Treatment Regimens: Further research is crucial for optimizing Forodesine dosing and administration schedules to enhance its efficacy and minimize potential side effects. [, , ]
  • Combination Therapies: Exploring combination therapies with other antileukemic agents, particularly in resistant cases, holds promise for achieving more robust clinical outcomes. [, ]
  • Immune Modulation: Further investigation into Forodesine's immune-modulating properties, particularly its interactions with TLRs, could pave the way for its application in immuno-oncology and vaccine development. [, ]
  • Expanding Applications: Research into Forodesine's potential in other diseases, including solid tumors and autoimmune disorders, may unlock new therapeutic avenues. []

Deoxyguanosine (dGuo)

    Compound Description: Deoxyguanosine is a naturally occurring purine nucleoside and a key component of DNA. In the context of forodesine research, deoxyguanosine plays a crucial role in the drug's mechanism of action. [, , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Forodesine, a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP), prevents the breakdown of deoxyguanosine. This leads to an accumulation of deoxyguanosine in plasma and its subsequent conversion to deoxyguanosine triphosphate (dGTP) inside cells, particularly T-cells. [, , , , , , , , , , , , , , , , , , , , , ] This build-up of dGTP disrupts DNA synthesis and promotes apoptosis, making forodesine selectively toxic to T-cells and thus, a potential therapeutic agent for T-cell malignancies. [, , , , , , , , , , , , , , , , , , , , , ] Many studies investigating the efficacy of forodesine incorporate deoxyguanosine in conjunction with the drug to enhance its cytotoxic effects. [, , , , , , , , , , , , , , , , , , , , , ]

Deoxyguanosine Triphosphate (dGTP)

    Compound Description: Deoxyguanosine triphosphate is a nucleoside triphosphate involved in DNA synthesis. It is the active metabolite of deoxyguanosine and the primary mediator of forodesine's cytotoxic effects. [, , , , , , , , , , , , , , , , , , , , , ]

    Relevance: Forodesine's inhibition of PNP prevents the breakdown of deoxyguanosine, leading to its accumulation and subsequent conversion to dGTP. [, , , , , , , , , , , , , , , , , , , , , ] This excess dGTP disrupts the balance of deoxynucleotide triphosphates within cells, inhibiting DNA synthesis and repair mechanisms, ultimately triggering apoptosis. [, , , , , , , , , , , , , , , , , , , , , ] The accumulation of dGTP, specifically in T-cells due to their higher deoxycytidine kinase activity, forms the basis for forodesine's selectivity towards these cells. [, , , , , , , , , , , , , , , , , , , , , ]

9-β-D-Arabinofuranosylguanine (ara-G)

    Compound Description: 9-β-D-Arabinofuranosylguanine, the active metabolite of the prodrug nelarabine, is a purine nucleoside analogue. Ara-G is phosphorylated intracellularly to ara-GTP, which gets incorporated into DNA, leading to inhibition of DNA synthesis and cell death. [, ]

Guanosine

    Compound Description: Guanosine is a naturally occurring purine nucleoside found in RNA. It is a precursor to deoxyguanosine and guanine and can be phosphorylated to form guanosine triphosphate (GTP). []

    Relevance: While forodesine's primary mechanism involves deoxyguanosine and dGTP, recent research suggests that guanosine, elevated by PNP inhibition, might play a role in the immune-activating effects observed with forodesine treatment. [] This is attributed to guanosine's ability to activate TLR2 and TLR4, potentially acting as an immune adjuvant and contributing to forodesine's antitumor effects beyond its direct cytotoxic activity. []

Methylthioadenosine-DADMe-Immucillin A (MTDIA)

    Compound Description: MTDIA is a transition-state structure analogue and a potent inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP) involved in polyamine biosynthesis. []

    Relevance: MTDIA, similar to forodesine, is a transition-state structure analogue, albeit targeting a different enzyme in a distinct metabolic pathway. [] Despite their different targets, both drugs highlight the effectiveness of transition-state analogues as potent enzyme inhibitors and showcase the broad impact of such inhibitors on various cellular processes beyond their primary targets. []

Source and Classification

Forodesine is classified as a nucleoside analog. It is derived from the natural substrate deoxyguanosine and is designed to inhibit the activity of purine nucleoside phosphorylase selectively. This inhibition results in an accumulation of deoxyguanosine triphosphate within T-cells, which can lead to apoptosis and reduced proliferation of these cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Forodesine is complex and involves several steps that require precise control over reaction conditions. A notable method involves the use of cryogenic temperatures and high-pressure hydrogenation to achieve the desired product .

  1. Initial Steps: The synthesis begins with the formation of protected intermediates through various coupling reactions, often requiring cryogenic conditions (-55 °C) to ensure proper reactivity without degradation.
  2. Hydrogenation: Following initial reactions, a high-pressure hydrogenation step is employed to facilitate further transformations while ensuring safety due to the extreme conditions involved.
  3. Purification: The final product undergoes multiple purification steps, including recrystallization from dilute hydrochloric acid and ion-exchange chromatography, which are critical for obtaining pure Forodesine suitable for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

Forodesine has a molecular formula of C10_{10}H12_{12}N4_{4}O3_{3} and a molecular weight of 236.23 g/mol. Its structure features a hypoxanthine base linked to a ribose sugar moiety, modified at specific positions to enhance its inhibitory properties against purine nucleoside phosphorylase.

  • Key Structural Features:
    • The hypoxanthine moiety is crucial for substrate recognition by the enzyme.
    • Modifications at the sugar position enhance binding affinity and selectivity.

The three-dimensional conformation of Forodesine can be analyzed using crystallographic data, revealing insights into its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Forodesine primarily functions through its inhibition of purine nucleoside phosphorylase, which catalyzes the phosphorolysis of purines. The inhibition leads to:

  • Accumulation of Substrates: Increased levels of deoxyguanosine and other nucleotides within T-cells.
  • Altered Metabolism: Disruption of normal nucleotide metabolism pathways, leading to an imbalance in deoxyribonucleotide triphosphate pools.

The detailed reaction mechanisms involve competitive inhibition where Forodesine mimics the natural substrate but does not undergo further metabolism by the enzyme .

Mechanism of Action

Process and Data

Forodesine exerts its effects by binding to purine nucleoside phosphorylase, inhibiting its activity. This process can be summarized as follows:

  1. Binding: Forodesine competes with deoxyguanosine for binding to the active site of purine nucleoside phosphorylase.
  2. Inhibition: Upon binding, it prevents the enzyme from catalyzing the conversion of deoxyguanosine into inosine, leading to elevated levels of deoxyguanosine.
  3. Cellular Effects: The increased concentration of deoxyguanosine triphosphate disrupts DNA synthesis within T-cells, promoting apoptosis and inhibiting cell proliferation.

This mechanism highlights Forodesine’s potential as a targeted therapy in conditions characterized by abnormal T-cell proliferation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Forodesine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol.
  • Stability: Sensitive to light and moisture; requires careful handling during storage.

Relevant Data

  • Melting Point: Approximately 220 °C.
  • pH Stability Range: Stable between pH 4-7.

These properties are crucial for formulating Forodesine into pharmaceutical preparations suitable for clinical use .

Applications

Scientific Uses

Forodesine has significant applications in medical research and clinical settings:

  • Cancer Therapy: Primarily investigated for its role in treating hematological malignancies by modulating T-cell responses.
  • Research Tool: Utilized in studies exploring purine metabolism and enzyme inhibition mechanisms.
  • Potential in Autoimmune Disorders: Research is ongoing into its effects on T-cell regulation in autoimmune diseases.

The compound's unique mechanism offers promising avenues for developing targeted therapies that exploit metabolic pathways in cancer cells .

Biochemical Rationale for Purine Nucleoside Phosphorylase (PNP) Inhibition in Hematologic Malignancies

PNP Deficiency Pathophysiology as a Model for Targeted Therapy Development

Purine nucleoside phosphorylase (PNP) catalyzes the phosphorolytic cleavage of deoxyguanosine (dGuo) and deoxyinosine to their respective bases and ribose-1-phosphate. Inherited PNP deficiency in humans results in profound T-cell lymphocytopenia while largely sparing B-cell function, creating a selective immunodeficiency phenotype [1] [3]. This occurs due to systemic accumulation of dGuo, which is preferentially phosphorylated in T-cells to deoxyguanosine triphosphate (dGTP) by deoxycytidine kinase (dCK). Elevated dGTP disrupts deoxyribonucleotide (dNTP) pool balance, inhibits ribonucleotide reductase, and stalls DNA synthesis during T-cell proliferation. Consequently, dGTP incorporation into DNA induces double-strand breaks, p53 stabilization, and mitochondrial apoptosis via caspase activation [1] [8].

This pathophysiology provided the conceptual foundation for developing PNP inhibitors as targeted therapies for T-cell malignancies. By pharmacologically replicating PNP deficiency, dGuo could be selectively harnessed to induce lethal dGTP accumulation in malignant lymphocytes. The T-cell selectivity arises from their high dCK-to-5'-nucleotidase ratio, favoring dGuO phosphorylation over dephosphorylation [1] [6].

Table 1: Pathophysiological Consequences of Genetic vs. Pharmacological PNP Inhibition

ParameterGenetic PNP DeficiencyPharmacological PNP Inhibition (Forodesine)
Plasma dGuo Accumulation2-15 μM5-14 μM (achievable in clinical settings)
Primary Lymphocyte TargetT-cellsT-cells and B-cell subsets
dGTP Accumulation SiteIntracellular (T-cells)Leukemic lymphocytes
Key Enzymatic DeterminantsHigh dCK, Low 5'-nucleotidasedCK activity levels in target cells
Downstream EffectsdNTP pool imbalance, DNA damagep53/p21 activation, caspase-mediated apoptosis

Transition-State Analog Design: Structural Basis of Forodesine's PNP Inhibition

Forodesine (Immucillin-H) is a transition-state analog inhibitor rationally designed based on the dissociative transition state stabilized by PNP during nucleoside cleavage. X-ray crystallography reveals that human PNP forms a homotrimer, with each monomer containing a phosphate-binding site, pentose-binding site, and purine base-binding site [3] [5]. The transition state features an oxocarbenium ion and a partial positive charge on the purine base. Forodesine mimics this state by incorporating:

  • Iminoribitol Moiety: Replaces the ribose ring, generating a positive charge at N7 that mimics the oxocarbenium ion.
  • 9-Deazahypoxanthine: Serves as the purine analog, maintaining critical hydrogen bonds with Glu201 and Phe200 in the active site [3] [10].

This design results in picomolar affinity (IC₅₀ = 0.48–1.57 nM across species), exceeding substrate affinity by >10,000-fold. Forodesine’s binding involves:

  • Hydrogen Bonding: With residues Asn243, Tyr88, and Glu201
  • Ionic Interactions: Protonated N7 with phosphate group
  • Van der Waals Contacts: With hydrophobic residues surrounding the purine pocket [3] [5].

The slow dissociation rate (half-life >48 hours) contributes to prolonged intracellular inhibition, allowing once-daily dosing in clinical settings. Structural studies confirm that forodesine occupies the catalytic site more effectively than earlier inhibitors like BCX-34, explaining its superior potency [5] [10].

Table 2: Inhibitory Profile of Forodesine Against PNP from Different Species

SpeciesIC₅₀ (nM)Relative Potency vs. Human PNP
Human0.481.0 (Reference)
Mouse1.190.40
Rat1.240.39
Monkey0.660.73
Dog1.570.31

T-Cell Selectivity vs. B-Cell Vulnerability: dCK Activity as a Determinant of Therapeutic Efficacy

While PNP inhibition was initially pursued for T-cell malignancies, forodesine also demonstrates efficacy against specific B-cell malignancies, governed by the expression and activity of deoxycytidine kinase (dCK). dCK phosphorylates dGuo to dGMP, the first step in dGTP synthesis. T-cells inherently exhibit high dCK and low 5'-nucleotidase activity, making them primary targets. However, certain B-cell malignancies—notably B-cell chronic lymphocytic leukemia (B-CLL) and subsets of acute lymphoblastic leukemia (B-ALL)—also express elevated dCK levels, enabling dGTP accumulation [1] [6] [8].

Key evidence includes:

  • B-CLL Sensitivity: Primary leukemic cells from B-CLL patients (n=12) incubated with forodesine (2 μM) and dGuo (10 μM) accumulated dGTP 3–30-fold, triggering p53 phosphorylation at Ser15, p21 upregulation, caspase activation, and apoptosis. dGTP accumulation correlated directly with dCK activity measured in these cells [1].
  • B-ALL Variability: Pediatric B-ALL blasts (n=10) showed heterogeneous responses to forodesine. Cells with higher dCK activity exhibited dGTP accumulation and apoptosis, while those with low dCK were resistant. dCK mRNA levels predicted in vitro sensitivity [8].
  • Normal B-cell Resistance: Normal peripheral B-cells exhibit lower dCK activity than their malignant counterparts and are less susceptible to forodesine-induced apoptosis [1] [6].

The mechanistic divergence between T- and B-cell sensitivity lies in the kinetic control of dGTP accumulation:

  • In T-cells, dGuo uptake and phosphorylation occur rapidly, causing dGTP accumulation within 4–8 hours.
  • In sensitive B-cells, dGuo phosphorylation is slower but sustained, achieving cytotoxic dGTP levels by 24 hours [6] [8].

Table 3: Determinants of Cellular Sensitivity to Forodesine

Cell TypedCK Activity5'-Nucleotidase ActivitydGTP AccumulationApoptotic Response
Normal T-cellsHighLow++++ (Rapid)High
T-ALL LymphoblastsVery HighVery Low+++++ (Rapid)Very High
B-CLL CellsHighModerate+++ (Sustained)High
dCK-high B-ALL BlastsModerate-HighVariable++ (Sustained)Moderate
Normal B-cellsLowHigh-Minimal

This dCK-dependent vulnerability expands forodesine’s utility beyond T-cell malignancies. Clinical phase II trials in fludarabine-refractory B-CLL confirmed plasma dGuo elevation (>10 μM) and intracellular dGTP accumulation in circulating leukemic cells, validating the biochemical mechanism [6] [9].

Properties

CAS Number

209799-67-7

Product Name

Forodesine

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1

InChI Key

IWKXDMQDITUYRK-KUBHLMPHSA-N

SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Forodesine; Fodosine; Immucillin H; NTR 001; NTR-001; NTR001

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O

Isomeric SMILES

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.